2-[(benzylsulfanyl)methyl]-1H-benzimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2S |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-18-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
InChI Key |
BQVKMWLNEKKQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of benzyl mercaptan with a suitable benzodiazole precursor. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with a halomethyl-substituted benzodiazole under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the benzodiazole ring.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodiazole derivatives with modified functional groups.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
2-[(Benzylsulfanyl)methyl]-1H-benzimidazole features a benzyl thioether moiety attached to the benzimidazole core. This structure is significant as it enhances the lipophilicity and bioavailability of the compound, allowing for better interaction with biological membranes and targets.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties.
Case Studies and Findings
- Antibacterial Activity : In a study evaluating various benzimidazole derivatives, compounds similar to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 140 to 320 µg/mL against these pathogens, highlighting their potential as antibacterial agents .
- Antifungal Activity : Another study reported that benzimidazole derivatives exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL . This suggests that this compound could contribute to antifungal therapies.
Anticancer Potential
The anticancer properties of benzimidazole derivatives have been extensively studied, particularly their ability to inhibit tumor cell proliferation.
Findings from Research
- Cell Line Studies : In evaluations against human colorectal carcinoma cell lines (HCT116), certain derivatives demonstrated significant antiproliferative effects with IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM). For instance, compounds derived from the benzimidazole framework showed IC50 values as low as 4.53 µM, indicating strong potential for cancer treatment .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in purine synthesis crucial for DNA replication in rapidly dividing cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli | MIC values between 140-320 µg/mL |
| Antifungal | Candida albicans, Aspergillus niger | Moderate activity with MIC ~64 µg/mL |
| Anticancer | Human colorectal carcinoma (HCT116) | IC50 values as low as 4.53 µM compared to standard drugs |
Mechanism of Action
The mechanism of action of 2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodiazole ring can interact with aromatic residues in proteins, while the benzylsulfanyl group can form hydrogen bonds or hydrophobic interactions with target molecules. The exact molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-[(benzylsulfanyl)methyl]-1H-benzimidazole with structurally related benzimidazole derivatives, focusing on substituent effects and reported properties:
Physicochemical Properties
| Property | This compound | 2-(4-Nitrophenyl)-1H-benzimidazole | 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole |
|---|---|---|---|
| Molecular Weight | ~297 g/mol (estimated) | 239.23 g/mol | 178.25 g/mol |
| LogP (Lipophilicity) | High (benzyl group) | Moderate (polar nitro group) | Moderate (small alkyl chain) |
| Solubility | Low in water; soluble in DMSO | Low in water; DMSO/ethanol | Moderate in organic solvents |
Key Research Findings
Anti-Helicobacter pylori Activity : Pyridylmethylthio analogs (e.g., compound 79 ) show MBC values as low as 0.5 µg/mL, suggesting that bulkier sulfanyl groups (e.g., benzyl) may sterically hinder target binding unless optimized.
Metal Coordination : Hydroxy-substituted benzimidazoles (e.g., HPBI ) form stable metal complexes, whereas sulfanyl derivatives may act as weak ligands unless oxidized to sulfoxides.
Metabolic Stability : Methylthio derivatives (e.g., ) resist rapid oxidation compared to benzylsulfanyl groups, which may undergo CYP450-mediated metabolism.
Biological Activity
The compound 2-[(benzylsulfanyl)methyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with benzyl halides in the presence of a sulfur source. The resulting compound features a benzyl sulfanyl group that enhances its lipophilicity, potentially contributing to its biological activity.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of benzimidazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) Values :
A comparative analysis of the antibacterial activity of related compounds is presented in Table 1.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 140 - 320 |
| This compound | E. coli | 140 - 400 |
| Benzimidazole Derivative A | S. aureus | 100 |
| Benzimidazole Derivative B | E. coli | 200 |
Antifungal Activity
In addition to antibacterial effects, benzimidazole derivatives have demonstrated antifungal properties. For instance, compounds similar to this compound showed moderate activity against fungal strains such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compounds disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors like cytochrome c into the cytosol, which activates caspases and results in cancer cell death .
- Cell Line Studies : In vitro studies on MDA-MB-231 breast cancer cells revealed that certain derivatives exhibited IC50 values as low as 16.38 μM, demonstrating potent antiproliferative effects .
Case Studies
Several notable studies have highlighted the effectiveness of benzimidazole derivatives:
- Antiproliferative Studies : A study showed that a derivative with a heptyl group at position N-1 exhibited significant antiproliferative activity against breast cancer cell lines (IC50 = 16.38 μM) .
- Molecular Docking Studies : Research involving molecular docking has identified potential targets for these compounds, suggesting their ability to bind effectively to bacterial and cancerous cell targets .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-[(benzylsulfanyl)methyl]-1H-benzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1H-benzimidazole-2-methanethiol and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling temperature (60–80°C) and reaction time (6–12 hours) to maximize yield while minimizing by-products like sulfoxide derivatives . Purity is enhanced via column chromatography using ethyl acetate/hexane (1:3) as the mobile phase.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs for unambiguous confirmation of the benzimidazole core and sulfanyl-methyl-benzyl substituents. Complementary techniques include:
- ¹H/¹³C NMR : Peaks at δ 4.3–4.5 ppm (CH₂-S), δ 7.2–7.8 ppm (aromatic protons) .
- FT-IR : Stretching vibrations at 2550 cm⁻¹ (S-H) and 1600 cm⁻¹ (C=N) .
- HPLC-MS : Retention time and molecular ion [M+H]⁺ at m/z 283.1 .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : Stability is pH- and oxygen-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent sulfanyl group oxidation to sulfoxide/sulfone derivatives. Degradation kinetics can be monitored via accelerated stability studies (40°C/75% RH for 6 months) with HPLC quantification .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer : Enantioselective synthesis or resolution requires chiral auxiliaries (e.g., binaphthyl phosphate) to form diastereomeric complexes, followed by fractional crystallization . Alternatively, chiral stationary-phase HPLC (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) achieves baseline separation with a mobile phase of hexane/isopropanol (90:10) .
Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays often arise from variations in:
- Test strains/cell lines : Use standardized panels (e.g., NCI-60 for cancer).
- Solubility : Employ DMSO/PEG-400 mixtures to ensure uniform dissolution.
- Metabolic interference : Include control experiments with CYP450 inhibitors to isolate compound-specific effects .
Q. How does this compound interact with transition metal ions, and what analytical methods validate these interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
